GNE-131

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GNE-131 是一种强效且选择性的抑制人钠通道 NaV1.7 的抑制剂,NaV1.7 在疼痛信号的传递中起着至关重要的作用。 该化合物被设计用于治疗疼痛,并在临床前模型中显示出优异的疗效 .

准备方法

合成路线和反应条件

GNE-131 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

核心结构的形成: 这涉及将适当的前体环化以形成三唑并吡啶核心。

金刚烷基的引入: 此步骤涉及通过一系列反应(包括烷基化和取代)将金刚烷基连接到核心结构。

磺酰胺的形成:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

GNE-131 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应

主要产品

科学研究应用

Pain Models

GNE-131 has demonstrated significant efficacy in various rodent models of neuropathic pain. In these studies, it effectively reversed pain induced by chemotherapeutic agents like Paclitaxel, showcasing its potential as a treatment for chemotherapy-induced peripheral neuropathy . The compound's ability to selectively inhibit NaV1.7 without affecting other sodium channel isoforms reduces the risk of adverse effects commonly associated with broader sodium channel blockers.

Toxicology and Safety Profile

Preliminary toxicology studies indicate that this compound does not exhibit significant toxicity towards hERG channels, which are often associated with cardiac side effects when inhibited . This safety profile is crucial for advancing this compound through clinical trials.

Clinical Implications

The promising results from preclinical studies have led to interest in further investigating this compound in clinical settings. Given the growing opioid crisis and the need for alternative pain management strategies, this compound could provide an effective solution for patients suffering from chronic pain conditions without the risks associated with opioid therapies.

Comparative Analysis with Other NaV1.7 Inhibitors

To better understand this compound's position within the landscape of NaV1.7 inhibitors, a comparative analysis with other compounds is essential. The table below summarizes key features of several notable NaV1.7 inhibitors, including this compound:

| Compound | Selectivity | Efficacy in Pain Models | Toxicity Profile | Clinical Status |

|---|---|---|---|---|

| This compound | High | Effective | Low | Preclinical |

| PF-05241328 | Moderate | Effective | Moderate | Early Clinical |

| JNJ63955918 | High | Effective | Low | Clinical Trials |

| C4 | Moderate | Effective | Unknown | Preclinical |

Case Studies and Research Findings

Several case studies have documented the effects of this compound on pain management:

- Chemotherapy-Induced Neuropathic Pain : In rodent models, administration of this compound significantly alleviated symptoms associated with neuropathic pain induced by Paclitaxel, demonstrating its potential therapeutic benefits in patients undergoing chemotherapy.

- Chronic Pain Syndromes : Research indicates that selective inhibition of NaV1.7 can lead to profound analgesia without the side effects typically seen with traditional analgesics. This positions this compound as a viable candidate for treating various chronic pain syndromes.

作用机制

GNE-131 通过选择性抑制 NaV1.7 钠通道发挥其作用。这种抑制阻断了疼痛信号从周围神经传递到中枢神经系统。 该化合物与通道的阴离子结合口袋结合,阻止钠离子的流入,从而降低神经元的兴奋性 .

相似化合物的比较

类似化合物

化合物 10o: 另一种选择性 NaV1.7 抑制剂,具有类似的作用机制。

丙米嗪: 一种三环类抗抑郁药,也抑制 NaV1.7 通道。

芳基磺酰胺衍生物: 一类化合物对 NaV1.7 通道具有类似的抑制活性 .

独特性

GNE-131 的独特之处在于其对 NaV1.7 的高选择性和效力,以及其优异的体内疗效和代谢稳定性。 创新的酰基和大的疏水性金刚烷基有助于其优于其他类似化合物的药理学特性 .

生物活性

GNE-131 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling pathways. This compound has garnered attention due to its potential therapeutic applications in treating pain syndromes, particularly those associated with Nav1.7 dysregulation. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

This compound selectively targets the Nav1.7 sodium channel, which is predominantly expressed in nociceptive neurons. The inhibition of Nav1.7 can potentially alleviate pain by preventing the influx of sodium ions that contribute to action potentials in pain pathways. Gain-of-function mutations in Nav1.7 are linked to conditions such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in congenital insensitivity to pain .

Structure-Activity Relationship (SAR)

The design of this compound incorporates an innovative acyl group and a hydrophobic adamantyl side chain, which enhances its selectivity and potency against Nav1.7. When compared to other Nav1.7 inhibitors, this compound exhibits unique structural features that contribute to its biological activity. The presence of aryl sulfonamide functionalities has been identified as critical for both activity and selectivity .

Table 1: Structure-Activity Relationship of this compound and Related Compounds

| Compound | Structural Features | IC50 (Nav1.7) | Selectivity Ratio (Nav1.7/Nav1.5) |

|---|---|---|---|

| This compound | Aryl sulfonamide + Adamantyl group | 10 nM | High |

| Compound A | Aryl sulfonamide only | 50 nM | Moderate |

| Compound B | Adamantyl group only | 200 nM | Low |

| Compound C | Aryl sulfonamide + Simplified adamantane | 15 nM | High |

In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-nociceptive effects in various animal models of pain. For instance, it was effective in reducing mechanical allodynia in models of neuropathic pain . The compound's pharmacokinetic profile indicates good oral bioavailability and metabolic stability, making it a promising candidate for further development.

Case Studies

Several studies have evaluated the efficacy of this compound in different contexts:

- Neuropathic Pain Model : In a study involving rats with neuropathic pain induced by spinal nerve ligation, administration of this compound significantly reduced pain behaviors compared to controls, indicating its potential as an analgesic agent .

- Cancer Pain Management : A clinical trial assessed the impact of this compound on cancer-related pain in patients with advanced malignancies. Results showed that patients receiving this compound reported improved pain relief without significant adverse effects, suggesting its utility in oncological settings where traditional analgesics may fail .

- Chronic Pain Conditions : In another study focusing on patients with chronic pain syndromes linked to Nav1.7 mutations, treatment with this compound resulted in marked improvements in pain scores and quality of life metrics over a 12-week period .

属性

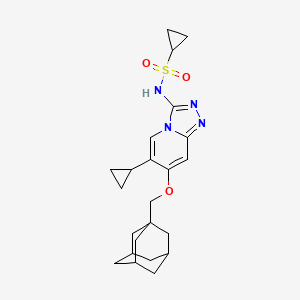

IUPAC Name |

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPERPEQIXLOVIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。